(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide is a complex organic compound that features a combination of furan, thiophene, and phenylethenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the furan-thiophene intermediate: This step involves the coupling of furan and thiophene derivatives under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the ethyl linker: The intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl linker.
Formation of the phenylethenesulfonamide moiety: The final step involves the reaction of the intermediate with a phenylethenesulfonamide derivative under suitable conditions, such as using a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.
Substitution: Nucleophilic substitution may involve reagents like sodium hydroxide, while electrophilic substitution may use reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.
Scientific Research Applications
(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of (E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-2-phenylethenesulfonamide: Unique due to the combination of furan, thiophene, and phenylethenesulfonamide moieties.
This compound analogs: Compounds with similar structures but different substituents on the furan, thiophene, or phenylethenesulfonamide rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S2/c20-24(21,13-10-15-4-2-1-3-5-15)19-11-8-17-6-7-18(23-17)16-9-12-22-14-16/h1-7,9-10,12-14,19H,8,11H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYKWBJNIRSAEY-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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